2-amino-2-methyl-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYWADDVMGWPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1236267-49-4 (hydrochloride salt) .
- Molecular Formula : C₁₀H₁₄N₂O (base compound inferred from structural analogs ).
- Molecular Weight : ~178.23 g/mol (estimated).
Comparison with Structurally Similar Compounds
The following table compares 2-amino-2-methyl-N-phenylpropanamide with structurally related propanamide derivatives, highlighting substituent variations and molecular properties:
Structural and Functional Implications
Halogenation (e.g., fluorine in ) increases metabolic stability and binding affinity in medicinal chemistry applications. Steric Bulk (e.g., cyclohexenyl group in ) may reduce solubility but improve target specificity.
Synthetic Approaches: Amide bond formation via coupling reactions (e.g., using LiH in DMF ) is common. Thiazole or oxadiazole ring formation (via CS₂/KOH ) is noted in analogs with heterocyclic moieties.
Safety Considerations: Propanamide derivatives generally require precautions for inhalation or skin contact, as seen in safety data for (S)-2-amino-N,N-dimethylpropanamide and 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide .
Preparation Methods
Synthesis of 2-Methylpropanoyl Chloride
The chlorination of 2-methylpropanoic acid is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. For instance, reacting 2-methylpropanoic acid with thionyl chloride at 40–50°C for 3–4 hours yields 2-methylpropanoyl chloride with >95% conversion. Excess thionyl chloride is removed via distillation under reduced pressure to prevent side reactions during subsequent steps.
Amidation with Aniline
The acyl chloride intermediate is then reacted with aniline in the presence of a base to neutralize HCl byproducts. Triethylamine (Et₃N) or pyridine are commonly employed, with dichloromethane or tetrahydrofuran (THF) as solvents. A molar ratio of 1:1.2 (acyl chloride:aniline) ensures complete conversion, with reactions typically conducted at 0–5°C to minimize thermal degradation. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove unreacted aniline and base, followed by drying over sodium sulfate. The crude product is purified via recrystallization from ethanol or column chromatography, yielding this compound with 85–90% purity.
Reductive Amination of Ketone Precursors
An alternative route involves reductive amination of 2-methyl-3-oxo-N-phenylpropanamide, though this method is less common due to challenges in controlling stereochemistry. The ketone precursor is synthesized via Friedel-Crafts acylation of aniline with 2-methylpropanoic acid derivatives, followed by catalytic hydrogenation.
Friedel-Crafts Acylation
Using aluminum chloride (AlCl₃) as a Lewis catalyst, aniline reacts with 2-methylpropanoyl chloride in dichloromethane at −10°C to 0°C. This electrophilic aromatic substitution proceeds via a Wheland intermediate, forming 2-methyl-3-oxo-N-phenylpropanamide. Excess AlCl₃ is quenched with ice-water, and the product is extracted using ethyl acetate. Yields range from 70–75%, with residual ketone impurities removed via silica gel chromatography.
Catalytic Hydrogenation
The ketone intermediate is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst at 50–60 psi and 25–30°C. This step introduces the amino group while preserving the amide bond. Reaction monitoring via thin-layer chromatography (TLC) ensures complete reduction, with final purification achieved through recrystallization from methanol. This method achieves an overall yield of 65–70%, though scalability is limited by the high cost of Pd/C.
Microwave-Assisted Solid-Phase Synthesis
Recent advancements in microwave chemistry have enabled rapid synthesis of this compound on solid supports. Wang resin-bound aniline derivatives react with 2-methylpropanoyl chloride under microwave irradiation (100°C, 300 W) for 15–20 minutes. The resin is subsequently cleaved using trifluoroacetic acid (TFA), yielding the target compound with 88–92% purity. This method reduces solvent usage and reaction times but requires specialized equipment.
Enzymatic Amidation for Green Synthesis
To address environmental concerns, lipase-catalyzed amidation has emerged as a sustainable alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 2-methylpropanoic acid and aniline in tert-butyl methyl ether (TBME) at 45°C. The enzymatic process achieves 60–65% conversion after 24 hours, with the unreacted acid recycled via distillation. While yields are moderate, this method eliminates toxic solvents and reduces energy consumption.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Acyl chloride and aniline streams are combined in a micromixer at 5°C, with residence times of 2–3 minutes ensuring complete conversion. Downstream quenching with aqueous base and in-line liquid-liquid separation units streamline purification, achieving throughputs of 50–100 kg/h.
Particle Engineering for Improved Solubility
Post-synthesis, the compound is micronized using jet mills to achieve a particle size distribution of 5–10 μm. This enhances dissolution rates for pharmaceutical formulations, with process parameters optimized via laser diffraction analysis.
Analytical Characterization and Quality Control
Rigorous quality control ensures compliance with pharmacopeial standards. Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 1.45 (s, 6H, CH₃), 6.95–7.35 (m, 5H, aromatic), and 8.10 (s, 1H, NH).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm confirm purity >99%, with retention times of 8.2–8.5 minutes.
- Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 206.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆N₂O.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-2-methyl-N-phenylpropanamide, and what factors influence reaction efficiency and yield?
- Methodological Answer : The compound can be synthesized via substitution or condensation reactions. For example, using a propanamide backbone, substitution at the amine group with a phenyl moiety can be achieved using coupling reagents like EDCI/HOBt in dichloromethane under nitrogen. Reaction efficiency depends on solvent polarity (e.g., DMSO or acetonitrile enhances nucleophilicity ), temperature control (20–25°C minimizes side reactions), and stoichiometric ratios of reactants (1:1.2 molar ratio of amine to acylating agent improves yield). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures structural integrity .
Q. How can spectroscopic techniques such as NMR and mass spectrometry be employed to characterize the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : The methyl group adjacent to the amine appears as a singlet (~1.4 ppm), while the phenyl protons show multiplet signals at 7.2–7.5 ppm. The amide proton resonates near 6.8 ppm .
- 13C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, and the quaternary carbon bearing the methyl group is near 45 ppm .
- HRMS : Confirm molecular weight (178.23 g/mol) with a calculated [M+H]+ ion at m/z 179.1651 .
Q. What are the key solubility and stability parameters of this compound under different experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<1 mg/mL at 25°C). Adjusting pH to 6–8 enhances aqueous solubility via protonation of the amine group .
- Stability : Stable at −20°C in anhydrous conditions for >5 years. Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged exposure to light, forming oxidized byproducts (e.g., carboxylic acids) .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data observed for this compound across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific factors:
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like oxidized derivatives (e.g., 2-methyl-N-phenylpropanamide) may interfere .
- Assay Optimization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For receptor binding studies, validate using radioligand displacement (e.g., ³H-labeled analogs) .
Q. How can computational chemistry approaches guide the optimization of this compound's pharmacological profile while minimizing off-target effects?
- Methodological Answer :
- Molecular Docking : Simulate binding to target receptors (e.g., serotonin 5-HT2C) using AutoDock Vina. Focus on hydrogen bonding with the amide group and π-π stacking with the phenyl ring .
- ADMET Prediction : Use SwissADME to assess logP (optimal ~2.5) and BBB permeability. Modify the methyl group to reduce hepatotoxicity (e.g., replace with trifluoromethyl) .
Q. What analytical methodologies are most effective for detecting and quantifying degradation products of this compound in long-term stability studies?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., m/z 195 for oxidized derivatives) .
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Quantify impurities using a validated HPLC method (RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
